molecular formula C17H24O4 B177873 2,2'-Methylenebis(5,5-dimethylcyclohexane-1,3-dione) CAS No. 2181-22-8

2,2'-Methylenebis(5,5-dimethylcyclohexane-1,3-dione)

Cat. No.: B177873
CAS No.: 2181-22-8
M. Wt: 292.4 g/mol
InChI Key: JSCUZLUQVFQIII-UHFFFAOYSA-N
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Description

2,2'-Methylenebis(5,5-dimethylcyclohexane-1,3-dione) (CAS: 7599-99-7) is a bis-cyclohexanedione derivative with the molecular formula C₁₇H₂₄O₄ and a molecular weight of 292.375 g/mol . It is structurally characterized by two 5,5-dimethylcyclohexane-1,3-dione units linked via a methylene bridge. The compound exhibits keto-enol tautomerism due to its conjugated dihydroxy and carbonyl groups, which contributes to its reactivity in organic synthesis and coordination chemistry. It is widely utilized as a precursor for synthesizing heterocyclic compounds, metal complexes, and bioactive molecules, including xanthenes and benzodiazepines, with applications in pharmaceuticals and materials science .

Properties

IUPAC Name

2-[(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]-5,5-dimethylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O4/c1-16(2)6-12(18)10(13(19)7-16)5-11-14(20)8-17(3,4)9-15(11)21/h10-11H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCUZLUQVFQIII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)CC2C(=O)CC(CC2=O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20944417
Record name 2,2'-Methylenebis(5,5-dimethylcyclohexane-1,3-dione)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2181-22-8
Record name Formaldehyde, dimedon deriv.
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-Methylenebis(5,5-dimethylcyclohexane-1,3-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20944417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Knoevenagel Condensation

Early syntheses employed stoichiometric bases like piperidine or ammonium acetate in organic solvents such as ethanol or acetic acid. These methods, while effective, suffered from prolonged reaction times (6–24 hours) and moderate yields (60–75%) due to side reactions like aldol condensation.

Acid-Catalyzed Approaches

Lewis acids (e.g., ZnCl₂) were later introduced to polarize the aldehyde carbonyl, enhancing electrophilicity. However, these systems required anhydrous conditions and generated stoichiometric acidic waste, limiting scalability.

Eco-Friendly Catalytic Methods

Sodium Bicarbonate in Aqueous Media

A breakthrough involved using sodium bicarbonate (NaHCO₃) as a mild base in water. This method achieved yields of 85–95% at room temperature within 2–4 hours. The protocol’s simplicity and avoidance of organic solvents align with green chemistry principles.

Reaction Conditions :

  • Catalyst Loading : 10 mol% NaHCO₃

  • Solvent : Water

  • Temperature : 25°C

  • Yield : 92% (for p-chlorobenzaldehyde derivative)

Sodium Sulfate and Magnesium Sulfate

Inert salts like Na₂SO₄ and MgSO₄ were employed as dehydrating agents, accelerating the condensation by shifting the equilibrium. These catalysts achieved comparable yields (88–90%) but required longer durations (4–6 hours).

Surfactant-Assisted Catalysis

Sodium lauryl sulfate (SLS), an anionic surfactant, improved substrate solubility in water. This method enhanced reaction rates, completing conversions in 1.5–3 hours with yields of 89–93%.

Microwave-Assisted Synthesis

Microwave irradiation revolutionized reaction kinetics, reducing times to 5–15 minutes. A representative protocol using alumina as a catalyst achieved 94% yield under solvent-free conditions.

Optimized Parameters :

  • Power : 300 W

  • Temperature : 80°C

  • Catalyst : Alumina (10 wt%)

  • Yield : 94%

Solvent Effects and Reaction Media

Aqueous vs. Organic Solvents

Water emerged as the superior medium, minimizing side reactions and simplifying purification. Comparative studies showed:

SolventYield (%)Reaction Time (h)
Water922.5
Ethanol854.0
Acetonitrile785.5

Data adapted from.

Solvent-Free Systems

Microwave-assisted solvent-free reactions using silica chloride nanoparticles achieved 95% yield in 10 minutes, demonstrating exceptional atom economy.

Comparative Analysis of Catalytic Systems

The table below summarizes key catalytic methods:

CatalystConditionsYield (%)Time (h)
NaHCO₃Water, 25°C922.5
MgSO₄Water, 25°C904.0
Alumina (Microwave)Solvent-free, 80°C940.25
Silica ChlorideSolvent-free, 100°C950.17

Data synthesized from.

Industrial Production Considerations

Scalability Challenges

Large-scale synthesis faces hurdles in catalyst recovery and waste management. Sodium bicarbonate’s aqueous solubility complicates recycling, whereas heterogeneous catalysts like alumina permit reuse for 3–5 cycles without significant activity loss.

Purification Techniques

Recrystallization from ethanol or ethyl acetate remains the standard for obtaining >99% purity. Industrial processes may adopt continuous filtration systems to enhance throughput .

Chemical Reactions Analysis

Substitution Reactions

The compound participates in nucleophilic substitutions, particularly at its active methylene and carbonyl sites. For example, condensation with aryl aldehydes yields structurally diverse derivatives. A study demonstrated the synthesis of substituted derivatives using the following protocol :

EntrySubstituent (Ar)ConditionsYield (%)Melting Point (°C)Spectral Data (Key Signals)
13,4-DimethoxyphenylEthanol, acid catalysis93154–156IR: 2903 cm⁻¹ (C-H), 1600 cm⁻¹ (C=O); ¹H NMR (CDCl₃): δ 11.91 (s, 1H), 3.77 (s, 3H, OCH₃)
22-BromophenylCH₃CN, room temperature90192–194HRMS: [M+H]⁺ 399.2171 (C₂₄H₃₀O₅)

These reactions leverage the compound’s ability to form stable intermediates via keto-enol tautomerization, facilitating nucleophilic attack at the methylene carbon.

Oxidation and Reduction

The diketone structure allows oxidation and reduction pathways:

  • Oxidation : Treatment with KMnO₄ or CrO₃ converts carbonyl groups into carboxylic acid derivatives or quinoline frameworks .

  • Reduction : NaBH₄ or LiAlH₄ reduces carbonyls to hydroxyl groups, generating diol intermediates .

Biological Activity Derivatives

Derivatives synthesized from substitution reactions exhibit bioactivity:

  • Antimicrobial activity : Specific aryl-substituted derivatives showed inhibition zones against E. coli and S. aureus comparable to streptomycin .

  • Anticancer properties : Cytotoxicity assays revealed apoptosis induction in cancer cell lines via modulation of pro-survival pathways .

Reaction Mechanism Insights

Key mechanistic steps include:

  • Keto-enol tautomerization : Stabilizes intermediates for nucleophilic attack.

  • Michael addition : Enolates react with electrophiles (e.g., α,β-unsaturated imines) to form C–C bonds .

  • Intramolecular cyclization : Forms spirocyclic products via enol-imine tautomerization .

Scientific Research Applications

2,2'-Methylenebis(5,5-dimethylcyclohexane-1,3-dione) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2'-Methylenebis(5,5-dimethylcyclohexane-1,3-dione) involves its interaction with various molecular targets. The compound’s structure allows it to participate in multiple pathways, including:

Comparison with Similar Compounds

Key Observations :

  • Substituents on the methylene bridge or aromatic rings significantly alter biological activity. For example, electron-withdrawing groups (e.g., Cl) enhance antibacterial potency, while electron-donating groups (e.g., OCH₃) improve solubility and synthetic versatility .
  • The pyridinylmethylene derivative forms stable Pd(II)/Pt(II) complexes with DNA-binding affinity, demonstrating superior anticancer activity compared to simpler analogues .

Key Observations :

  • Nano silica chloride (nano SiO₂–Cl) provides the highest yields (85–92%) under mild conditions, making it industrially favorable .
  • Water-assisted mechanochemical methods (e.g., TsOH·H₂O in H₂O) offer eco-friendly alternatives with comparable efficiency .

Physicochemical Properties

Comparative spectral and thermal data highlight structural differences:

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) UV-Vis λmax (nm) Reference
2,2'-Methylenebis(5,5-dimethylcyclohexane-1,3-dione) 185–187 1720, 1675 280
2-(4-Chlorobenzylidene)-5,5-dimethylcyclohexane-1,3-dione 142–144 1718, 1660 295
2-(4-Methoxybenzylidene)-5,5-dimethylcyclohexane-1,3-dione 130 1705, 1658 310
2-(((2-Hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione 198–200 1680 (C=O), 3350 (N–H) 320

Key Observations :

  • Electron-withdrawing substituents (e.g., Cl) increase C=O stretching frequencies, while electron-donating groups (e.g., OCH₃) redshift UV absorption due to extended conjugation .
  • The hydroxyphenylamino derivative shows a broad N–H stretch (3350 cm⁻¹), confirming hydrogen-bonding interactions critical for antimycobacterial activity .

Key Observations :

  • Metal complexes (e.g., Pd(II)/Pt(II)) exhibit enhanced anticancer activity via DNA-binding mechanisms .
  • The hydroxyphenylamino derivative’s antimycobacterial activity is attributed to iron chelation in M. tuberculosis enoyl-ACP reductase .

Biological Activity

2,2'-Methylenebis(5,5-dimethylcyclohexane-1,3-dione), also known by its CAS number 2181-22-8, is a complex organic compound characterized by its unique structure featuring two cyclohexane rings linked by a methylene bridge. This compound belongs to the class of beta-diketones due to the presence of two carbonyl groups in its molecular architecture. Its molecular formula is C17H24O4C_{17}H_{24}O_{4} with a molecular weight of approximately 292.37 g/mol.

Structural Characteristics

The structural formula can be represented as follows:

Structure C1C(N(C=CC1=O)C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3\text{Structure }C_1C(N(C=CC_1=O)C(=O)OCC_2=CC=CC=C2)C_3=CC=CC=C3

This structure not only defines its chemical reactivity but also suggests potential biological activities that merit further exploration.

Biological Activity

Research indicates that 2,2'-Methylenebis(5,5-dimethylcyclohexane-1,3-dione) exhibits significant biological activity. Its interactions with various molecular targets suggest potential applications in medicinal chemistry.

The compound's mechanism of action includes:

  • Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation : The compound may interact with cellular receptors, altering their activity and downstream signaling pathways.

Potential Biological Applications

The following table summarizes the biological activities and potential applications of 2,2'-Methylenebis(5,5-dimethylcyclohexane-1,3-dione):

Biological Activity Description
AntimicrobialExhibits activity against various bacterial strains .
AnticancerInvestigated for potential anticancer properties.
Anti-inflammatoryShows promise in reducing inflammation .
Enzyme InhibitionTargets specific enzymes involved in metabolic pathways.

Case Studies and Experimental Data

  • Antimicrobial Activity : A study evaluated the antimicrobial effects of derivatives of 2,2'-Methylenebis(5,5-dimethylcyclohexane-1,3-dione) against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics like streptomycin .
  • Anticancer Properties : Another investigation focused on the compound's cytotoxic effects on various cancer cell lines. The findings suggested that it could induce apoptosis in cancer cells through the modulation of specific signaling pathways .
  • Anti-inflammatory Effects : In a model of induced inflammation, derivatives of this compound demonstrated a reduction in inflammatory markers, indicating potential therapeutic benefits in inflammatory diseases .

Synthesis and Chemical Reactions

The synthesis of 2,2'-Methylenebis(5,5-dimethylcyclohexane-1,3-dione) typically involves the condensation of dimedone with substituted ethylenes under Michael reaction conditions. The following reactions are commonly associated with this compound:

  • Oxidation : Can be oxidized to form quinoline derivatives using agents like potassium permanganate.
  • Reduction : Reduction reactions modify the carbonyl groups present in the structure using sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions : The compound reacts with N-nucleophiles to yield pyrrole and pyridazine derivatives.

Q & A

Basic: What are efficient catalytic methods for synthesizing 2,2'-methylenebis(5,5-dimethylcyclohexane-1,3-dione) derivatives?

Answer:
The compound is typically synthesized via condensation reactions between aldehydes and two equivalents of 5,5-dimethylcyclohexane-1,3-dione (dimedone). Catalytic methods include:

  • Silica Chloride Nanoparticles : Achieves yields of 85–95% under solvent-free conditions at 80–100°C for 10–30 minutes (Table 2 in ).
  • Diazabicyclo[2.2.2]octane (DABCO) : A green method using water as a solvent under reflux, yielding derivatives like 2,2'-(arylmethylene)bis(dimedone) ().
  • 4 Å Molecular Sieves : Provides high yields (90–95%) under mild conditions (60–80°C, 2–4 hours) with reusable catalysts ().

Basic: How can researchers characterize 2,2'-methylenebis derivatives analytically?

Answer:
Key characterization techniques include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify methylene bridge protons (δ 5.49–6.05 ppm) and carbonyl carbons (δ 189–190 ppm). Substituent-specific shifts (e.g., nitro groups at δ 7.48–7.51 ppm) confirm structural integrity ( ).
  • X-ray Crystallography : Resolves the planar conformation of the dimedone rings and the methylene bridge geometry ().
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 195 [M+^+]) and fragmentation patterns validate molecular weight ().

Basic: What is the role of dimedone in condensation reactions for forming methylenebis derivatives?

Answer:
Dimedone acts as a nucleophile in Knoevenagel condensations, where its enolic hydroxyl groups react with aldehydes. The reaction proceeds via:

Enolization : Dimedone forms a resonance-stabilized enolate.

Nucleophilic Attack : The enolate attacks the aldehyde carbonyl, forming a methylene bridge.

Dehydration : Final elimination of water yields the bis-dione product ( ).

Advanced: How can conflicting catalytic efficiency data between silica chloride and molecular sieves be resolved?

Answer:
Discrepancies arise from reaction conditions:

  • Silica Chloride : Optimal for electron-deficient aldehydes (e.g., nitro-substituted) under solvent-free, high-temperature conditions ( ).
  • Molecular Sieves : Better for electron-rich aldehydes (e.g., methoxy-substituted) in solvent-based, mild conditions ().
    Methodological Recommendation : Screen aldehydes for electronic effects and select catalysts based on substrate compatibility.

Advanced: How to optimize reaction conditions for high yields in derivative synthesis?

Answer:
Critical parameters include:

  • Catalyst Loading : 10–15 mol% for silica chloride ( ) vs. 5–10 wt% for molecular sieves ().
  • Temperature : 80–100°C for silica chloride; 60–80°C for molecular sieves.
  • Solvent : Solvent-free or water for silica chloride; ethanol/1,4-dioxane for molecular sieves.
    Yield Optimization : Pre-dry aldehydes and use inert atmospheres to suppress side reactions ( ).

Advanced: How does structural modification impact biological activity in Schiff base derivatives?

Answer:
Derivatives like DmChDp and DmChDa ( ) show antibacterial activity against Staphylococcus aureus. Key findings:

  • Electron-Withdrawing Groups (e.g., nitro): Enhance activity by increasing electrophilicity and target protein binding (Docking studies in ).
  • Hydroxyl vs. Aniline Substituents : DmChDp (phenolic -OH) exhibits higher antibacterial efficacy than DmChDa (aniline), likely due to improved hydrogen bonding with bacterial enzymes ( ).

Advanced: What computational approaches validate the interaction of derivatives with biological targets?

Answer:

  • Molecular Docking : Schrödinger Suite or AutoDock Vina models interactions with S. aureus dihydrofolate reductase (DHFR). DmChDp shows a binding affinity of −8.2 kcal/mol, correlating with experimental EC50_{50} values ( ).
  • QSAR Models : Relate Hammett constants (σ) of substituents to bioactivity, guiding rational design ( ).

Advanced: What challenges arise in assessing purity during large-scale synthesis?

Answer:
Common issues include:

  • Byproduct Formation : Incomplete condensation yields mono-condensed intermediates. Monitor via TLC (hexane:ethyl acetate, 3:1) or HPLC (C18 column, acetonitrile/water gradient).
  • Crystallization Difficulties : Recrystallize from ethanol or ethyl acetate to remove polar impurities ().

Advanced: What mechanisms explain the catalytic action of silica chloride nanoparticles?

Answer:
Silica chloride’s Lewis acidity polarizes the aldehyde carbonyl, accelerating nucleophilic attack by dimedone. The nanoporous structure increases surface area, enhancing reactant adsorption and reducing activation energy ( ). Comparative FTIR studies show stronger carbonyl stretching shifts (1660 → 1640 cm1^{-1}) with silica chloride vs. molecular sieves ().

Advanced: How stable are methylenebis derivatives under varying storage conditions?

Answer:

  • Thermal Stability : Decomposes above 150°C ().
  • Photostability : Protect from UV light to prevent retro-condensation.
  • Humidity : Store in desiccators (silica gel) to avoid hydrolysis of the methylene bridge ().

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2,2'-Methylenebis(5,5-dimethylcyclohexane-1,3-dione)
Reactant of Route 2
2,2'-Methylenebis(5,5-dimethylcyclohexane-1,3-dione)

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